molecular formula C11H9ClN2 B13090231 5-Chloro-4-phenylpyridin-2-amine CAS No. 1232431-91-2

5-Chloro-4-phenylpyridin-2-amine

Katalognummer: B13090231
CAS-Nummer: 1232431-91-2
Molekulargewicht: 204.65 g/mol
InChI-Schlüssel: KYTPDOQYURFLOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-4-phenylpyridin-2-amine is an organic compound with the molecular formula C11H9ClN2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-phenylpyridin-2-amine typically involves the chlorination of 4-phenylpyridin-2-amine. One common method includes the reaction of 4-phenylpyridin-2-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C6H5C5H3N2NH2+SOCl2C6H5C5H3N2NHCl+SO2+HCl\text{C}_6\text{H}_5\text{C}_5\text{H}_3\text{N}_2\text{NH}_2 + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{C}_5\text{H}_3\text{N}_2\text{NHCl} + \text{SO}_2 + \text{HCl} C6​H5​C5​H3​N2​NH2​+SOCl2​→C6​H5​C5​H3​N2​NHCl+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-4-phenylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Formation of 5-substituted-4-phenylpyridin-2-amines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 4-phenylpyridin-2-amine or 4-phenylpyridine.

Wissenschaftliche Forschungsanwendungen

5-Chloro-4-phenylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Chloro-4-phenylpyridin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloropyridine: A simpler chlorinated pyridine with applications in agrochemicals and pharmaceuticals.

    4-Chloropyridine: Another chlorinated pyridine used in similar applications but with different reactivity due to the position of the chlorine atom.

    3-Chloropyridine: Used in the synthesis of various organic compounds and as an intermediate in pharmaceuticals.

Uniqueness

5-Chloro-4-phenylpyridin-2-amine is unique due to the presence of both a phenyl group and a chlorine atom on the pyridine ring

Eigenschaften

CAS-Nummer

1232431-91-2

Molekularformel

C11H9ClN2

Molekulargewicht

204.65 g/mol

IUPAC-Name

5-chloro-4-phenylpyridin-2-amine

InChI

InChI=1S/C11H9ClN2/c12-10-7-14-11(13)6-9(10)8-4-2-1-3-5-8/h1-7H,(H2,13,14)

InChI-Schlüssel

KYTPDOQYURFLOH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.